molecular formula C33H29N3O3 B13767579 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- CAS No. 57360-63-1

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-

Cat. No.: B13767579
CAS No.: 57360-63-1
M. Wt: 515.6 g/mol
InChI Key: MEVAAZHTGVFWTB-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of a naphthalene ring, a carboxamide group, and various substituents that contribute to its chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- typically involves multiple steps, including the formation of the naphthalene core, introduction of the carboxamide group, and subsequent functionalization with the phenoxy and phenylazo groups. Common reagents used in these reactions include naphthalene derivatives, amines, and phenols, under conditions such as reflux, catalysis, and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of azo groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce aromatic amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-(4-nitrophenoxy)
  • 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- stands out due to its specific substituents and functional groups, which confer unique chemical reactivity and biological activity. These properties make it a valuable compound for various research and industrial applications.

Properties

CAS No.

57360-63-1

Molecular Formula

C33H29N3O3

Molecular Weight

515.6 g/mol

IUPAC Name

N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxamide

InChI

InChI=1S/C33H29N3O3/c1-33(2,3)22-13-17-25(18-14-22)39-26-19-15-23(16-20-26)34-32(38)29-21-30(36-35-24-9-5-4-6-10-24)27-11-7-8-12-28(27)31(29)37/h4-21,37H,1-3H3,(H,34,38)

InChI Key

MEVAAZHTGVFWTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=CC=CC=C5)O

Origin of Product

United States

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